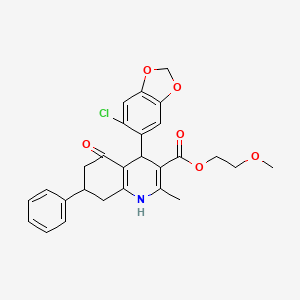
2-Methoxyethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メトキシエチル 4-(6-クロロ-1,3-ベンゾジオキソール-5-イル)-2-メチル-5-オキソ-7-フェニル-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルは、科学研究において幅広い用途を持つ複雑な有機化合物です。
準備方法
合成経路および反応条件
2-メトキシエチル 4-(6-クロロ-1,3-ベンゾジオキソール-5-イル)-2-メチル-5-オキソ-7-フェニル-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルの合成は、一般的に容易に入手可能な出発物質から始まる複数のステップを伴います。主なステップには以下が含まれます。
ベンゾジオキソール環の形成: これは、カテコールとクロロホルムを塩基の存在下で反応させてベンゾジオキソール環を形成することによって実現できます。
キノリン合成: キノリン部分は、芳香族アルデヒドとアミドの縮合を伴うPfitzinger反応によって合成できます。
カップリング反応: ベンゾジオキソールとキノリン部分の最終的なカップリングは、一連の縮合および環化反応によって達成され、多くの場合、酸または塩基によって触媒されます。
工業生産方法
この化合物の工業生産には、収率と純度を高めるための合成経路の最適化が含まれる場合があります。これには、高圧反応器、連続フローシステム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
2-メトキシエチル 4-(6-クロロ-1,3-ベンゾジオキソール-5-イル)-2-メチル-5-オキソ-7-フェニル-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更したりするために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、その反応性と特性に影響を与えます。
置換: ハロゲンやその他の官能基の存在により、1つの基が別の基に置き換わる置換反応が可能になります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン化剤、アミンやチオールなどの求核剤。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は、追加の酸素含有官能基を持つキノリン誘導体を生成する可能性があり、一方、置換反応は、さまざまな新しい置換基を導入することができます。
科学研究における用途
2-メトキシエチル 4-(6-クロロ-1,3-ベンゾジオキソール-5-イル)-2-メチル-5-オキソ-7-フェニル-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: そのユニークな構造と反応性のために、潜在的な治療薬として探求されています。
工業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
2-Methoxyethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-メトキシエチル 4-(6-クロロ-1,3-ベンゾジオキソール-5-イル)-2-メチル-5-オキソ-7-フェニル-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、さまざまな生物学的経路で役割を果たす酵素、受容体、その他のタンパク質が含まれる場合があります。この化合物の構造により、これらの標的に結合し、その活性を調節することができ、さまざまな生物学的効果をもたらします。
類似の化合物との比較
類似の化合物
2-メトキシエチル 4-(6-クロロ-1,3-ベンゾジオキソール-5-イル)-2-メチル-5-オキソ-7-フェニル-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステル: 他のキノリン誘導体やベンゾジオキソール含有化合物と類似性を共有しています。
ユニークさ
- ベンゾジオキソール環とキノリン部分のユニークな組み合わせに加えて、特定の官能基は、この化合物を他の化合物と区別します。その独特の構造は、そのユニークな反応性とさまざまな分野における潜在的な用途に貢献しています。
類似化合物との比較
Similar Compounds
2-Methoxyethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: shares similarities with other quinoline derivatives and benzodioxole-containing compounds.
Uniqueness
- The unique combination of the benzodioxole ring and quinoline moiety, along with the specific functional groups, sets this compound apart from others. Its distinct structure contributes to its unique reactivity and potential applications in various fields.
特性
分子式 |
C27H26ClNO6 |
|---|---|
分子量 |
495.9 g/mol |
IUPAC名 |
2-methoxyethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H26ClNO6/c1-15-24(27(31)33-9-8-32-2)25(18-12-22-23(13-19(18)28)35-14-34-22)26-20(29-15)10-17(11-21(26)30)16-6-4-3-5-7-16/h3-7,12-13,17,25,29H,8-11,14H2,1-2H3 |
InChIキー |
IRCOOKZKVZAVDN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4Cl)OCO5)C(=O)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-(3-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11677827.png)
![2,4-Diiodo-6-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol](/img/structure/B11677836.png)
![[3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B11677837.png)
![N-(3-methylphenyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11677841.png)
![3-(4-Nitrophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile](/img/structure/B11677842.png)
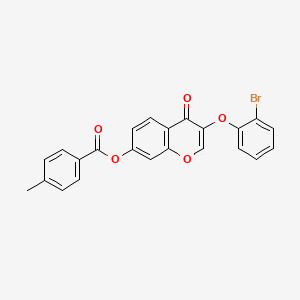
![Ethyl 1-(4-bromophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11677854.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11677856.png)
![2,6-dimethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11677869.png)
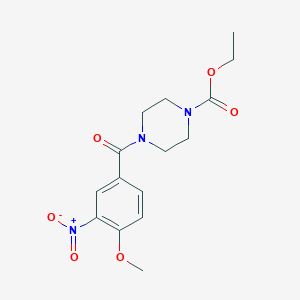
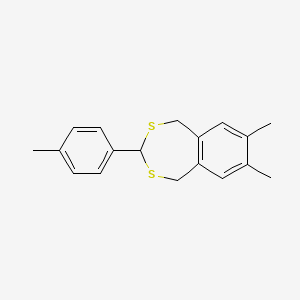
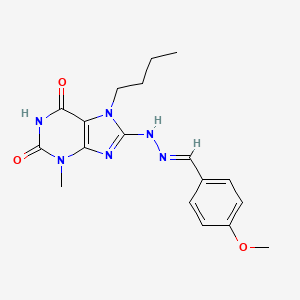
![5-{3-methoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11677897.png)
